4-iodo-3-nitro-1H-pyrazole
Overview
Description
4-Iodo-3-nitro-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of iodine and nitro groups in this compound makes it a valuable intermediate in the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-nitro-1H-pyrazole typically involves the iodination of pyrazole derivatives. One common method includes the reaction of pyrazole with iodine and ammonium hydroxide, leading to the formation of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . Another approach involves the nitration of 4-iodopyrazole using nitric acid under controlled conditions to introduce the nitro group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and nitration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Reduction Products: 4-Iodo-3-amino-1H-pyrazole.
Oxidation Products: Oxidized pyrazole derivatives with different functional groups.
Scientific Research Applications
4-Iodo-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science for the development of novel materials
Mechanism of Action
The mechanism of action of 4-iodo-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
4-Iodopyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,5-Dinitropyrazole: Contains two nitro groups, leading to different reactivity and applications.
4-Iodo-3-amino-1H-pyrazole: Formed by the reduction of 4-iodo-3-nitro-1H-pyrazole, with different biological activities.
Uniqueness: this compound is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionalization allows for diverse applications in synthesis and research .
Properties
IUPAC Name |
4-iodo-5-nitro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2IN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPSFLAVWLZQKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392423 | |
Record name | 4-iodo-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400753-02-8 | |
Record name | 4-iodo-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-3-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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